Product packaging for 4-Aminopyridine-3-carbothioamide(Cat. No.:CAS No. 42242-22-8)

4-Aminopyridine-3-carbothioamide

Cat. No.: B1510271
CAS No.: 42242-22-8
M. Wt: 153.21 g/mol
InChI Key: UGFYAEGCZZVYQS-UHFFFAOYSA-N
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Description

Contextualization of Aminopyridine and Carbothioamide Scaffolds in Organic Chemistry

The aminopyridine scaffold is a cornerstone in organic and medicinal chemistry. bldpharm.com As a class of heterocyclic compounds, aminopyridines exist in three isomeric forms: 2-, 3-, and 4-aminopyridine (B3432731). bldpharm.com These structures are prevalent in a wide array of biologically active molecules and serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. bldpharm.comgoogle.com The presence of the amino group on the pyridine (B92270) ring enhances the molecule's basicity and provides a reactive site for further functionalization, making it a valuable component in drug design. bldpharm.com For instance, 4-aminopyridine itself is a known potassium channel blocker used in the treatment of multiple sclerosis. chemicalbook.comgoogle.com The versatility of the aminopyridine core allows for its incorporation into diverse molecular frameworks, leading to compounds with a broad spectrum of biological activities. bldpharm.com

Similarly, the carbothioamide group, also known as a thioamide, is a functional group of significant interest in synthetic chemistry. It is a sulfur analog of an amide, and this substitution of oxygen with sulfur imparts unique chemical properties. The carbothioamide moiety can act as a versatile synthon for the construction of various sulfur- and nitrogen-containing heterocyclic compounds. chemicalbook.com Furthermore, the presence of both hydrogen bond donors (the NH₂ group) and an acceptor (the C=S group) allows carbothioamides to participate in specific intermolecular interactions, which is a crucial aspect in the design of molecules with targeted biological activities. googleapis.com

Significance of the 4-Aminopyridine-3-carbothioamide Moiety in Synthetic Design and Chemical Applications

The combination of the aminopyridine and carbothioamide functionalities within the single molecular entity of this compound (CAS Number: 42242-22-8) creates a bifunctional molecule with significant potential in synthetic design. The primary application of this compound lies in its role as a key intermediate for the synthesis of more complex heterocyclic systems.

Notably, this compound serves as a crucial precursor for the synthesis of 2,7-naphthyridine (B1199556) derivatives. chemicalbook.com The 2,7-naphthyridine scaffold is a structural isomer of pyridopyridine and is found in a range of biologically active compounds exhibiting antitumor, antimicrobial, analgesic, and anticonvulsant effects. chemicalbook.com The synthesis of these valuable compounds often proceeds through cyclocondensation or intramolecular cyclization reactions where this compound provides the necessary pyridine and a reactive side chain to build the second fused ring.

The synthesis of this compound itself typically starts from its nitrile precursor, 4-aminopyridine-3-carbonitrile. The conversion of the nitrile group (-C≡N) to the carbothioamide group (-C(=S)NH₂) is a key transformation. While specific, detailed published procedures for this exact conversion are not extensively documented in readily available literature, the general chemical transformation involves the reaction of the nitrile with a source of hydrogen sulfide (B99878), such as H₂S gas or a salt thereof, often in a basic medium like pyridine or triethylamine.

Overview of Key Academic Research Trajectories for this compound

Current academic research trajectories for this compound are predominantly focused on its utilization as a versatile building block in synthetic organic chemistry. The primary research direction involves the exploration of its reactivity to construct novel heterocyclic frameworks with potential applications in medicinal chemistry.

The synthesis of fused pyridine systems, such as the aforementioned 2,7-naphthyridines, is a major area of investigation. chemicalbook.com Researchers are exploring different reaction conditions and catalysts to achieve efficient and selective cyclization reactions starting from this compound. The goal is to generate libraries of novel 2,7-naphthyridine derivatives that can be screened for various biological activities.

While direct biological studies on this compound itself are not widely reported, the research on its derivatives is indicative of the parent molecule's importance. The structural features of this compound, particularly its ability to form multiple hydrogen bonds and coordinate with metal ions, suggest that it could be a subject of future investigations for its own potential biological or material science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3S B1510271 4-Aminopyridine-3-carbothioamide CAS No. 42242-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFYAEGCZZVYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743811
Record name 4-Aminopyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42242-22-8
Record name 4-Aminopyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Aminopyridine 3 Carbothioamide and Its Precursors

Direct Synthesis Strategies of the Carbothioamide Functionality

The direct conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in the synthesis of thioamides. For 4-Aminopyridine-3-carbothioamide, this involves the thionation of the corresponding carboxamide precursor.

Reactions Involving Thionation Reagents (e.g., Lawesson's Reagent)

Thionation reagents are instrumental in converting amides to their corresponding thioamides. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and effective reagent for this purpose. nih.govorientjchem.org The reaction typically involves heating the amide precursor, 4-aminopyridine-3-carboxamide, with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. orientjchem.org The thionation process proceeds by the replacement of the carbonyl oxygen with sulfur. While Lawesson's reagent is highly effective, other thionating agents like phosphorus pentasulfide (P₄S₁₀) can also be employed, although they may require harsher reaction conditions. orientjchem.org A fluorous analog of Lawesson's reagent has also been developed, which can simplify product isolation through fluorous solid-phase extraction. nih.gov

Approaches from Nitriles and Hydrogen Sulfide (B99878) Analogues

An alternative route to the carbothioamide functional group starts from the corresponding nitrile, 4-aminopyridine-3-carbonitrile. This method involves the addition of a sulfur nucleophile, such as hydrogen sulfide or its equivalents, across the carbon-nitrogen triple bond of the nitrile. This reaction is often carried out in the presence of a base, such as ammonia (B1221849) or an amine, which acts as a catalyst. The use of thioacetamide (B46855) as a sulfur source has also been reported in related syntheses. researchgate.net

Pyridine (B92270) Ring Formation and Functionalization Leading to this compound

Instead of forming the carbothioamide group on a pre-existing pyridine ring, other strategies involve constructing the pyridine ring itself with the necessary functionalities in place or in a form that can be easily converted to the target compound.

Multi-component Reactions and Cyclocondensation Pathways

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. nih.govnih.gov For instance, a one-pot reaction involving a β-enaminonitrile, a ketene (B1206846) dithioacetal, and an ammonium (B1175870) salt can lead to the formation of a substituted pyridine ring bearing both an amino group and a precursor to the carbothioamide group. Cyclocondensation reactions are also pivotal in forming the pyridine ring. A common strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an enamine or a compound containing an activated methylene (B1212753) group in the presence of ammonia or an ammonium salt. The resulting dihydropyridine (B1217469) can then be oxidized to the corresponding pyridine. The Hantzsch dihydropyridine synthesis is a classic example of this type of reaction. beilstein-journals.org

A proposed mechanism for the formation of a related pyridopyrimidine system involves the reaction of 3-cyano-2-aminopyridine with an orthoformate and a primary amine. mdpi.comsciforum.net This highlights the potential for building complex heterocyclic systems through a series of condensation and cyclization steps. mdpi.comsciforum.net

Derivatization of Existing Aminopyridine Scaffolds

This approach focuses on modifying an already-formed aminopyridine core to introduce the desired 3-carbothioamide functionality. Starting with a suitable 4-aminopyridine (B3432731) derivative, a formylation reaction can introduce a formyl group at the 3-position. This can be followed by conversion to the corresponding oxime, then dehydration to the nitrile, and subsequent reaction with a sulfur source as described in section 2.1.2.

Alternatively, direct carboxylation of the pyridine ring at the 3-position, followed by amidation and thionation, presents another viable pathway. The derivatization of 4-aminopyridine benzamide (B126) scaffolds has been explored for the development of potent enzyme inhibitors, indicating the feasibility of modifying aminopyridine cores. nih.gov The synthesis of 3-aminopyridine (B143674) itself can be achieved through various methods, including the Hofmann rearrangement of nicotinamide. orgsyn.org This highlights the accessibility of key precursors for further functionalization.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For thionation reactions using Lawesson's reagent, the temperature is a critical factor; higher temperatures generally lead to faster reaction rates but can also result in the formation of byproducts. The choice of solvent can also influence the solubility of the reactants and the reaction outcome.

In multi-component reactions, the order of addition of reactants and the use of a catalyst can significantly impact the efficiency of the reaction. For instance, in the synthesis of related aminopyridopyrimidines, reactions were successfully carried out under solvent-free conditions at elevated temperatures. mdpi.com The optimization of reaction conditions for the formation of related heterocyclic compounds has been systematically studied, providing valuable insights into achieving high yields. researchgate.net For example, a patented method for preparing 4-aminopyridine via a Hofmann degradation reaction highlights the importance of catalyst choice and reaction temperature to achieve yields greater than 90% and purity exceeding 99%. google.com

Below is a table summarizing various synthetic approaches and the typical conditions employed.

Synthetic ApproachStarting Material(s)Key ReagentsSolventTemperatureTypical Yield
Thionation4-Aminopyridine-3-carboxamideLawesson's ReagentTolueneRefluxGood to Excellent
From Nitrile4-Aminopyridine-3-carbonitrileH₂S, NH₃EthanolRoom Temp. to RefluxModerate to Good
Multi-component Reactionβ-enaminonitrile, ketene dithioacetal, NH₄⁺ salt-VariousVariesGood
Derivatization4-AminopyridineVariousVariousVariesVaries

Challenges and Innovations in Scalable Synthesis

The industrial-scale synthesis of this compound presents a series of challenges that necessitate innovative chemical strategies. These challenges primarily revolve around the synthesis of key precursors and the final conversion to the target thioamide. Efficiency, cost-effectiveness, environmental impact, and purity of the final product are critical parameters that guide the development of scalable synthetic routes.

A significant hurdle in the synthesis of this compound lies in the preparation of its substituted pyridine precursors. One of the most crucial intermediates is 4-aminopyridine. Traditional methods for synthesizing 4-aminopyridine often involve multiple steps with considerable drawbacks for large-scale production. For instance, a common route starting from pyridine involves oxidation to pyridine-N-oxide, followed by nitration and subsequent reduction. chemcd.com This pathway is often lengthy and employs harsh reagents like strong acids, posing environmental and handling concerns. googleapis.com Another established method begins with isonicotinic acid, proceeding through esterification, amidation, and a Hofmann degradation. googleapis.com The primary challenge in this route is the Hofmann degradation step, which can suffer from low yields, making it economically unviable for large-scale manufacturing. googleapis.com

Innovations to overcome these precursor synthesis challenges have focused on improving yields and simplifying procedures. For the Hofmann degradation of isonicotinamide (B137802) (the amide of isonicotinic acid), the introduction of specific catalysts has been shown to significantly increase the yield of 4-aminopyridine to over 90%. googleapis.com An alternative, more direct approach has been developed starting from 4-cyanopyridine. A one-step synthesis using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution can produce 4-aminopyridine with a purity of up to 99.5% and a yield of around 85%, a significant improvement over previous methods. google.com

The conversion to the final this compound can theoretically proceed through two main pathways: the thionation of 4-aminopyridine-3-carboxamide or the thionation of 4-amino-3-cyanopyridine. Each pathway has its own set of challenges and has seen specific innovations.

The thionation of a carboxamide to a carbothioamide is a classic transformation, but one that is fraught with difficulties in a scalable context. The use of traditional thionating agents like phosphorus pentasulfide (P₄S₁₀) often requires high temperatures and prolonged reaction times. nih.gov P₄S₁₀ is also highly sensitive to moisture, which can lead to the formation of hydrogen sulfide gas and phosphoric acid, and can promote unwanted side reactions. nih.gov Lawesson's reagent is another common thionating agent; however, its use can also necessitate stringent conditions, and the removal of phosphorus-containing byproducts can complicate purification on a large scale. nih.govnih.gov

Innovations in thionation chemistry have aimed to develop milder, more efficient, and more environmentally benign methods. These include the development of next-generation reagents like fluorous Lawesson's reagent, which allows for simpler purification through fluorous solid-phase extraction. nih.gov Another significant advancement is the use of microwave-assisted synthesis, which can dramatically reduce reaction times for thionation reactions. organic-chemistry.org The development of solvent-free reaction conditions, for example using a combination of PSCl₃/H₂O/Et₃N with microwave irradiation, represents a greener and more efficient alternative to traditional methods. organic-chemistry.org

The second pathway, the thionation of a nitrile group (in 4-amino-3-cyanopyridine), offers a more direct route to the primary thioamide. A significant challenge in this approach is the synthesis of the 4-amino-3-cyanopyridine precursor itself. A patented method describes the catalytic dehydrogenation of 4-imino-3-cyanopiperidines to yield 4-amino-3-cyanopyridines. google.com Once the cyanopyridine precursor is obtained, its conversion to the thioamide can be achieved. Research into the synthesis of similar structures, such as prothionamide, has demonstrated an effective method for the thionation of a cyanopyridine. This involves reacting the cyanopyridine with sodium sulfide and elemental sulfur in an aqueous solution. derpharmachemica.com This method is particularly advantageous for scalable synthesis as it avoids the harsh reagents and byproducts associated with traditional thionation of amides, using readily available and less hazardous materials. derpharmachemica.com

Table 1: Comparative Data of Synthetic Methodologies

Synthetic Step Starting Material Reagents/Catalyst Reported Yield Key Challenges & Innovations
Precursor Synthesis Isonicotinamide NaOBr, NaOH, I₂ or alkali metal iodide catalyst >90% Challenge: Low yield of Hofmann degradation. Innovation: Use of specific catalysts to improve yield. googleapis.com
Precursor Synthesis 4-Cyanopyridine Sodium tungstate, NaOCl (aq) ~85% Challenge: Multi-step, high-polluting traditional methods. Innovation: One-step, high-yield synthesis. google.com
Thionation of Amide Generic Amide Lawesson's Reagent High Challenge: Harsh conditions, byproduct removal. Innovation: Fluorous Lawesson's reagent for easier purification. nih.gov
Thionation of Amide Generic Amide P₄S₁₀ Variable Challenge: Moisture sensitivity, side reactions. Innovation: Use with HMDO to enhance utility; microwave-assisted reactions. nih.gov
Thionation of Nitrile 2-propyl-4-cyanpyridine Na₂S, S, H₂O 49% Challenge: Finding a scalable method. Innovation: Aqueous, milder conditions compared to amide thionation. derpharmachemica.com

Chemical Reactivity and Derivatization of 4 Aminopyridine 3 Carbothioamide

Reactions at the Carbothioamide Moiety

The carbothioamide group (-CSNH2) is a highly reactive functional group that can participate in a variety of chemical reactions. These reactions are central to the derivatization of 4-aminopyridine-3-carbothioamide for the synthesis of novel compounds.

Cyclization Reactions for Novel Heterocycle Synthesis (e.g., Thiazoles, Pyrazoles)

The carbothioamide functionality is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. These cyclization reactions are fundamental in medicinal chemistry for the generation of diverse molecular scaffolds.

One of the most prominent reactions is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. bohrium.comencyclopedia.pubyoutube.com In the context of this compound, reaction with an α-halo ketone or α-halo aldehyde would lead to the formation of a 2-(4-aminopyridin-3-yl)thiazole derivative. The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration. youtube.com

Similarly, pyrazole (B372694) derivatives can be synthesized from carbothioamide precursors. A common method involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with thiosemicarbazide (B42300) or its derivatives. nanobioletters.comresearchgate.netresearchgate.net For instance, the reaction of a suitable chalcone (B49325) with this compound under acidic or basic conditions can yield 4,5-dihydropyrazole-1-carbothioamides. researchgate.netresearchgate.net These can be further aromatized to the corresponding pyrazole.

The following table summarizes representative cyclization reactions:

Table 1: Synthesis of Heterocycles from Carbothioamide Precursors
HeterocycleReactantsGeneral Reaction TypeReference
ThiazoleThioamide + α-HalocarbonylHantzsch Synthesis bohrium.comencyclopedia.pub
PyrazoleChalcone + HydrazinecarbothioamideCyclocondensation nanobioletters.comnih.gov
1,2,4-Triazole-3-thioneHydrazide + Isothiocyanate followed by cyclizationAddition-Cyclization nih.gov

Alkylation and Acylation Processes

The sulfur and nitrogen atoms of the carbothioamide group are nucleophilic and can undergo alkylation and acylation reactions. S-alkylation of thioamides is a facile process and is often the initial step in further transformations, such as the synthesis of thiazolines. rsc.org The resulting thioimidate is a reactive intermediate that can be used in subsequent reactions.

Alkylation can also occur at the carbon alpha to the thiocarbonyl group under specific conditions, for example, through nickel-catalyzed C-alkylation with alcohols via a hydrogen autotransfer strategy. rsc.org Reductive alkylation of tertiary thioamides can be achieved using Grignard reagents in the presence of a titanium catalyst. acs.orgacs.org

Acylation of thioamides can be more complex. While direct acylation on the nitrogen is possible, methods often involve activation of the thioamide. For example, chemoselective thio-Claisen condensation can be achieved with twisted thioamides. rsc.org Furthermore, N-acylated thioamides can be formed and subsequently cyclized, as seen in the synthesis of β-lactams. acs.org Transamidation, the conversion of one thioamide into another, can be accomplished through N-C(S) bond cleavage after activation of the thioamide nitrogen. nih.gov

Table 2: Alkylation and Acylation of Thioamides
ReactionReagents/ConditionsProduct TypeReference
S-AlkylationHaloalkaneThioimidate rsc.org
C-AlkylationAlcohol, Ni(OAc)2/P(t-Bu)3α-Alkylated Thioamide rsc.org
Reductive AlkylationGrignard Reagent, Ti(OiPr)4Amine acs.orgacs.org
Acylation (Thio-Claisen)Ketone, Base3-Hydroxy-1-thioxoketone rsc.org
TransamidationN-Boc activation, AmineNew Thioamide nih.gov

Oxidation and Reduction Chemistry of the C=S Group

The thiocarbonyl group (C=S) is susceptible to both oxidation and reduction. The oxidation potential of a thioamide is significantly lower than that of the corresponding amide, making it more readily oxidizable. nih.gov Oxidation can lead to various products depending on the oxidant and reaction conditions. For example, treatment of thioamides with a dimethyl sulfoxide (B87167) (DMSO)-hydrochloric acid (HCl) system can lead to the formation of 1,2,4-thiadiazoles or heterocyclic disulfides. researchgate.net In some biological systems, thioamides are oxidized to form oxazolone-thioamide moieties. nih.gov

Reduction of the C=S group is also a key transformation. A common outcome is the conversion of the thiocarbonyl group to a methylene (B1212753) group (-CH2-), effectively transforming the thioamide into an amine. This reduction is an important process in synthetic chemistry. dokumen.pub

Reactivity of the Aminopyridine Core

The aminopyridine core of the molecule exhibits reactivity characteristic of both pyridines and aromatic amines. The interplay between the activating amino group and the deactivating pyridine (B92270) ring nitrogen governs its reaction patterns.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group at the 4-position significantly influences the reactivity and regioselectivity of these reactions. The amino group directs incoming electrophiles to the ortho positions (positions 3 and 5). In this compound, the 3-position is already substituted. Therefore, electrophilic attack is expected to occur at the 5-position.

A common strategy to achieve electrophilic substitution on the pyridine ring is through the formation of a pyridine N-oxide. quimicaorganica.orgwikipedia.org The N-oxide is more reactive towards electrophiles, and substitution occurs primarily at the 4-position. Subsequent reduction of the N-oxide restores the pyridine ring. Another approach is directed ortho-metalation, where a directing group, such as a pivaloylamino group, facilitates lithiation at the adjacent position, which can then be quenched with an electrophile. acs.org Reactions of 4-aminopyridine (B3432731) with halogens, such as iodine monochloride (ICl) and iodine monobromide (IBr), have also been studied, leading to the formation of various halogenated products. acs.org

Nucleophilic Reactions Involving the Amino Group

The amino group at the 4-position is a potent nucleophile and readily participates in reactions with various electrophiles. For instance, it can be acylated by reacting with acyl chlorides to form the corresponding amides. This reactivity is fundamental in building more complex molecular structures. The synthesis of pyridine-2,6-dicarboxamide derivatives through the condensation of the corresponding acyl chlorides with aromatic amines highlights the nucleophilic character of the amino group. nih.gov

The amino group can also undergo reactions such as tropylation, where it reacts with a tropylium (B1234903) salt. researchgate.net The nucleophilicity of the amino group is also evident in its ability to form hydrogen bonds and participate in cation-π interactions, which are crucial in molecular recognition and biological systems. mdpi.com

Modifications and Functionalization of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound is a key site for chemical modification, influencing the electronic properties and biological activity of the molecule. Its functionalization can be achieved through several strategic reactions, including alkylation, acylation, and oxidation.

N-Alkylation: The pyridine nitrogen can be readily alkylated to form pyridinium (B92312) salts. This quaternization reaction typically involves the use of alkyl halides (e.g., methyl iodide, ethyl bromide) and enhances the electron-withdrawing nature of the pyridine ring. While direct N-alkylation of 4-aminopyridines can sometimes be challenging due to the competing nucleophilicity of the exocyclic amino group, specific strategies can be employed. For instance, a method for the N-monoalkylation of aminopyridines using a carboxylic acid and sodium borohydride (B1222165) under mild conditions has been reported, affording the corresponding alkylaminopyridines in good yields. researchgate.net Another approach involves the use of a heterogeneous catalyst for the N-alkylation of aminopyridines with alkyl alcohols, ethers, or carbonates. google.com Furthermore, a selective C4-alkylation of pyridines has been achieved through the use of dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence, highlighting the diverse strategies available for modifying the pyridine core. nih.gov

N-Acylation: Acylation of the pyridine nitrogen is another avenue for functionalization, leading to the formation of N-acylpyridinium salts. These reactions are typically carried out using acyl chlorides or anhydrides. The resulting N-acyl derivatives are often highly reactive intermediates, susceptible to nucleophilic attack, and can serve as precursors for further synthetic transformations.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.de The selective N-oxidation of heteroaromatic compounds containing other oxidizable groups, such as amines, can be achieved using an in situ protonation strategy with an iminium salt organocatalyst. nih.gov The resulting N-oxide group significantly alters the electronic properties of the pyridine ring, increasing its electron density at the 2- and 4-positions and making them more susceptible to nucleophilic attack. This modification can also influence the biological activity and pharmacokinetic properties of the parent molecule. The N-oxide can also serve as a handle for further functionalization, for example, through deoxygenative C-H functionalization reactions. thieme-connect.de

ModificationReagents and ConditionsProduct TypeKey Features
N-Alkylation Alkyl halides (e.g., CH₃I, C₂H₅Br)Pyridinium saltsIncreases electron-withdrawing character of the ring.
Carboxylic acid, NaBH₄N-AlkylaminopyridinesMild reaction conditions. researchgate.net
Alkyl alcohols/ethers/carbonates, heterogeneous catalystN-Alkylated aminopyridinesSuitable for industrial-scale production. google.com
N-Acylation Acyl chlorides, Acyl anhydridesN-Acylpyridinium saltsHighly reactive intermediates for further synthesis.
N-Oxidation H₂O₂, m-CPBAPyridine-N-oxidesModifies electronic properties and biological activity. thieme-connect.de
H₂O₂, iminium salt organocatalyst (for selective oxidation)Pyridine-N-oxidesAllows for selective oxidation in the presence of other oxidizable groups. nih.gov

Tautomerism and Isomerization Phenomena in Solution and Solid State

This compound can exist in different tautomeric forms due to the presence of the amino and carbothioamide groups. The principal tautomeric equilibrium is the thione-thiol tautomerism of the carbothioamide group.

Thione-Thiol Tautomerism: The carbothioamide group can exist in either the thione form (-C(=S)NH₂) or the thiol form (-C(SH)=NH). In the solid state and in most solutions, the thione form is generally the predominant tautomer for primary thioamides. jocpr.com However, the position of the equilibrium can be influenced by factors such as the solvent polarity, pH, and temperature. In alkaline solutions, the equilibrium may shift towards the thiol form due to deprotonation of the thiol group. jocpr.com The thione-thiol tautomerism is a dynamic process, and the interconversion between the two forms can have significant implications for the molecule's reactivity and its ability to coordinate with metal ions. Thioamides and related compounds are known to act as ligands for metal ions, often coordinating through the sulfur atom of the thione form or the deprotonated thiol form. nih.gov

Amino-Imino Tautomerism: In addition to the thione-thiol tautomerism, the 4-amino group can potentially exhibit amino-imino tautomerism with the pyridine ring nitrogen. This would involve the migration of a proton from the exocyclic amino group to the ring nitrogen, resulting in a 1,4-dihydropyridine-4-imine structure. However, for 4-aminopyridine itself, the aromatic amino form is overwhelmingly favored due to the stability of the aromatic pyridine ring. nih.gov

Solid State vs. Solution: The tautomeric preference can differ between the solid state and solution. X-ray crystallographic studies of related heterocyclic compounds have provided definitive evidence for the predominant tautomeric forms in the solid state. nih.gov For instance, a study on a potent HIV integrase inhibitor containing a pyridine moiety confirmed the existence of a specific tautomer in the solid state, which was also found to be the same in solution through NMR spectroscopy. nih.gov The interplay of intermolecular interactions, such as hydrogen bonding, in the crystal lattice can stabilize a particular tautomer that might be less favored in solution.

Mechanistic Investigations of Key Transformation Reactions

The carbothioamide group in this compound is a versatile functional group that can participate in a variety of cyclization reactions to form five-membered heterocyclic rings, such as thiazoles and thiadiazoles.

Formation of Thiazoles: The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring, which involves the reaction of a thioamide with an α-halocarbonyl compound. researchgate.net In the context of this compound, reaction with an α-haloketone would proceed through initial S-alkylation of the thioamide to form a thioimidate intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon, and subsequent dehydration to afford the corresponding 2,4-disubstituted thiazole derivative. The mechanism involves the formation of a five-membered ring through a condensation reaction. ijper.org

Formation of 1,3,4-Thiadiazoles: this compound can also serve as a precursor for the synthesis of 1,3,4-thiadiazoles. One common method involves the cyclization of thiosemicarbazide derivatives. For example, reaction of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring. jocpr.com Another approach involves the reaction of a thioamide with a hydrazonoyl halide. The proposed mechanism for this reaction involves the initial formation of a thiohydrazonate intermediate, which then undergoes intramolecular cyclization to yield the 1,3,4-thiadiazole. nih.govnih.gov

Coordination Chemistry of 4 Aminopyridine 3 Carbothioamide and Its Analogues

Ligand Properties and Chelation Modes

The structure of 4-Aminopyridine-3-carbothioamide features several potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the nitrogen of the 4-position amino group, and the sulfur and nitrogen atoms of the 3-position carbothioamide group. This multiplicity of donor sites suggests a rich and varied coordination chemistry.

Role of Sulfur and Nitrogen Donor Atoms in Complex Formation

The complex-forming behavior of this compound is dictated by the availability and nature of its nitrogen and sulfur donor atoms. The thioamide group (–C(=S)NH₂) is a critical feature. In related pyridine-carbothioamide ligands, coordination to metal ions predominantly occurs through the soft thioamide sulfur atom and the nitrogen of the pyridine ring, forming a stable five-membered chelate ring. nih.gov This N,S bidentate coordination is a common and stable arrangement for this class of ligands. nih.gov

The exocyclic 4-amino group (–NH₂) and the pyridine ring nitrogen are also key potential coordination sites. In complexes involving 4-aminopyridine (B3432731) itself, coordination can occur through either the pyridine nitrogen or the exocyclic amino nitrogen, and it can also act as a bridging ligand between two metal centers. researchgate.netekb.eg For this compound, the pyridine nitrogen is expected to be a primary coordination site, often in concert with the thioamide group. The 4-amino group, while a potential donor, might participate in forming polymeric structures or engage in extensive hydrogen bonding, which helps to stabilize the resulting crystal lattice. ekb.eg

Mono-, Bi-, and Tridentate Coordination Modes

Based on the available donor sites, this compound can be predicted to exhibit several coordination modes.

Monodentate: The ligand could bind to a metal center through a single donor atom, most likely the pyridine nitrogen or the carbothioamide sulfur atom. This mode is less common when chelation is possible but can occur under specific steric or stoichiometric conditions.

Bidentate: This is the most anticipated coordination mode. The formation of a five-membered chelate ring through the pyridine nitrogen and the thioamide sulfur (N,S-coordination) is electronically and sterically favorable. This mode is well-documented for analogous pyridine-2-carbothioamides. nih.gov A second bidentate possibility involves the pyridine nitrogen and the 4-amino nitrogen, though this would form a less stable seven-membered ring. A third bidentate mode could involve the ligand bridging two metal centers, for example, using the pyridine nitrogen and the 4-amino group. ekb.eg

Tridentate/Bridging: The ligand could potentially act as a tridentate donor by coordinating through the pyridine nitrogen, the thioamide sulfur, and the 4-amino nitrogen to a single metal center, although this would likely be sterically strained. A more plausible scenario for involving all three sites is a bridging mode, where it chelates to one metal via the N,S donors and binds to an adjacent metal center through the exocyclic amino group, leading to the formation of coordination polymers.

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for this compound complexes are not detailed in the available literature, general methods used for analogous aminopyridine and carbothioamide ligands are well-established and directly applicable.

Complexes with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Fe(III), Ag(I), Ga(III))

The synthesis of transition metal complexes with related ligands is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. A common method involves dissolving the ligand in an alcohol, such as ethanol, and adding a solution of the metal salt (e.g., chlorides, acetates, or nitrates) in a specific molar ratio. The reaction mixture is often heated under reflux for several hours, followed by cooling to allow the resulting metal complex to precipitate. The solid product is then filtered, washed, and dried.

Based on studies of analogous ligands, a variety of complexes can be anticipated. The table below summarizes complexes formed with ligands that are structurally related to this compound, illustrating the expected types of compounds.

Analogous LigandMetal IonResulting Complex FormulaCoordination Mode/GeometryReference
4-AminopyridineCu(II)[Cu(4-aminopyridine)₃(NCS)₂]Square Pyramidal researchgate.net
4-AminopyridineNi(II)[NiCl₂(4-aminopyridine)₄]Octahedral
4-AminopyridineCo(II)[CoCl₂(4-aminopyridine)₂]Tetrahedral
3-Aminopyridine (B143674)Co(III)mer-[Co(3-ampy)₃(N₃)₃]Octahedral ekb.eg
N-(4-Fluorophenyl)pyridine-2-carbothioamideRu(II)[Ru(cym)I₂(C₁₂H₉FN₂S)]N,S-Bidentate (Piano-stool) nih.gov

Complexes with Main Group Metals

The coordination chemistry of carbothioamide and aminopyridine ligands is not limited to transition metals. Main group metals are also known to form stable complexes. For instance, complexes of Cd(II) with 4-aminopyridine have been synthesized and structurally characterized, demonstrating an octahedral geometry in a [Cd(4-aminopyridine)₂(NCS)Cl] coordination environment. researchgate.net The synthesis follows similar straightforward procedures of reacting the ligand with the corresponding metal salt in solution. Given the affinity of sulfur for heavier main group elements, this compound is expected to be an excellent ligand for metals such as Sn(II), Pb(II), and Bi(III).

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal synthesis are powerful techniques for obtaining crystalline coordination compounds, including high-dimensional polymers, that may not be accessible through standard solution-based methods at ambient pressure. These methods involve heating the reactants (ligand and metal salt) in a sealed vessel at temperatures above the boiling point of the solvent. The increased temperature and pressure can promote the formation of thermodynamically stable, highly ordered crystalline products.

While no specific solvothermal syntheses involving this compound are reported, this approach has been successfully used for other pyridine-based ligands to create multidimensional metal-organic frameworks. The presence of multiple potential coordination and hydrogen-bonding sites on this compound makes it a promising candidate for the construction of novel coordination polymers using these advanced synthetic techniques.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry of the compound this compound. The topics requested, including X-ray crystallography of its metal complexes, its geometrical and coordination preferences, intermolecular interactions in its crystal structures, and the electronic structure of its metal complexes, are not documented in the retrieved search results.

The searches yielded information on related but distinct molecules such as 4-aminopyridine, various other aminopyridine derivatives, and different types of metal-ligand complexes. However, per the specific instructions to focus solely on this compound, this information cannot be used to generate the requested article.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the specified outline, as the foundational research on the coordination chemistry of this compound does not appear to be available in the public domain.

Theoretical and Computational Chemistry Studies on 4 Aminopyridine 3 Carbothioamide

Quantum Chemical Calculations of Molecular Structure and Conformation: An Uncharted Territory

Detailed quantum chemical calculations are fundamental to understanding the three-dimensional arrangement and conformational stability of a molecule. For 4-Aminopyridine-3-carbothioamide, such studies would be crucial in determining the preferred orientation of the amino and carbothioamide functional groups relative to the pyridine (B92270) ring, as well as the planarity of the molecule.

Density Functional Theory (DFT) Calculations: Awaiting Application

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties. A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. This would provide precise information on bond lengths, bond angles, and dihedral angles. Different functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the reliability of the results. However, at present, no such specific data has been published.

Ab Initio and Semi-Empirical Methods: Potential Avenues for Investigation

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theory and could offer benchmark data for the electronic structure of this compound. Conversely, semi-empirical methods, which use parameters derived from experimental data, could offer a faster, albeit less precise, means of exploring its conformational landscape. STO-3G is one example of a minimal basis set used in ab initio calculations that has been applied to study aminopyridines, revealing that the primary site of protonation is the cyclic nitrogen. The application of these methods to this compound remains a prospective area of research.

Electronic Properties and Reactivity Descriptors: An Unwritten Chapter

The electronic characteristics of a molecule are key to understanding its reactivity and potential applications. For this compound, this remains a largely unexplored domain.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: Predicting Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and kinetic stability. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is an important indicator of molecular stability. A smaller gap suggests that a molecule is more reactive. For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. While general principles can be inferred from related structures, specific energy values and orbital distributions for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the carbothioamide group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino group. Without specific calculations, this remains a qualitative prediction.

Natural Bond Orbital (NBO) Analysis: Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation and hydrogen bonding. An NBO analysis of this compound would provide insights into the stability imparted by these interactions and the charge transfer occurring between different parts of the molecule. This detailed electronic structure information is currently absent from the scientific literature.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, is instrumental in identifying the functional groups and determining the molecular structure of a compound. Computational methods are used to calculate the harmonic vibrational frequencies, which can then be correlated with the experimental spectra. This correlation allows for a detailed and accurate assignment of the observed vibrational bands.

For molecules similar to this compound, such as aminopyridines and pyridine carbothioamides, extensive vibrational analyses have been performed. researchgate.netnih.gov These studies utilize DFT calculations, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), to predict the vibrational modes. nih.govnih.gov The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental data. nih.govnih.gov

The vibrational spectrum of this compound is characterized by the distinct vibrations of its three main components: the pyridine ring, the amino group (-NH2), and the carbothioamide group (-CSNH2).

Key Vibrational Modes and Their Assignments:

Amino Group Vibrations: The N-H stretching vibrations of the amino group are typically observed in the high-frequency region of 3300-3500 cm⁻¹. nih.gov Asymmetric and symmetric stretching modes can often be distinguished. The N-H scissoring (in-plane bending) vibration usually appears around 1600-1650 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1610 cm⁻¹ range. researchgate.net The ring breathing modes and other deformations occur at lower frequencies.

Carbothioamide Group Vibrations: The thioamide group has several characteristic bands. The C=S stretching vibration is a key marker, though it is often mixed with other vibrations and can appear over a broad range (800-1400 cm⁻¹). N-H bending and C-N stretching vibrations associated with the thioamide moiety also provide important structural information. nih.gov

A detailed interpretation of the vibrational spectra is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. nih.gov

Table 1: Representative Vibrational Frequency Assignments for this compound Based on Related Compounds

Vibrational ModeTypical Frequency Range (cm⁻¹)References
N-H Asymmetric Stretching (Amino)3450 - 3500 nih.gov
N-H Symmetric Stretching (Amino)3350 - 3400 nih.gov
C-H Stretching (Pyridine Ring)3000 - 3100 researchgate.net
N-H Scissoring (Amino)1600 - 1650 researchgate.net
C=C / C=N Stretching (Pyridine Ring)1400 - 1610 researchgate.netnih.gov
C-N Stretching1250 - 1350 nih.govresearchgate.net
C=S Stretching (Thioamide)800 - 1400 nih.gov

Note: The frequency ranges are approximate and based on computational and experimental data from structurally similar compounds. The exact positions can vary due to intra- and intermolecular interactions.

Tautomeric Equilibrium and Energy Landscape Calculations

Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon for heterocyclic compounds containing amino and thioamide groups. researchgate.net this compound can exist in several tautomeric forms, primarily involving the migration of protons between the amino group, the pyridine nitrogen, and the thioamide group.

Computational chemistry is essential for studying these equilibria, as it can predict the relative stabilities of different tautomers and the energy barriers separating them. nih.govnih.gov DFT calculations are commonly used to optimize the geometries of all possible tautomers and calculate their relative Gibbs free energies in the gas phase and in different solvents. researchgate.netmdpi.com

For aminopyridine derivatives, studies have consistently shown that the amino tautomer is the most stable form. nih.govnih.gov For instance, in 2-amino-4-methylpyridine (B118599), the canonical amino form is significantly more stable (by over 13 kcal/mol) than the corresponding imino tautomers. nih.govnih.gov The stability order is determined by factors like aromaticity, conjugation, and intramolecular hydrogen bonding.

The primary tautomeric equilibrium for this compound would be between the aminothione form (the canonical structure) and the iminothiol form.

Computational Approach:

Geometry Optimization: The molecular structures of all conceivable tautomers are optimized using a chosen level of theory, such as B3LYP/6-311++G(d,p). nih.gov

Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Zero-point vibrational energy (ZPVE) corrections are included.

Solvent Effects: The influence of solvents can be modeled using implicit solvent models like the Polarization Continuum Model (PCM) to understand how the equilibrium might shift in solution. mdpi.com

Table 2: Predicted Relative Stability of this compound Tautomers

TautomerStructurePredicted Relative Energy (kcal/mol)Predicted Stability Ranking
Amino-thione(Canonical Form)0.001 (Most Stable)
Imino-thiol(Proton on Pyridine N)> 10Less Stable
Amino-thiol(Proton on Thioamide S)> 15Less Stable

Note: The relative energy values are illustrative and based on trends observed in similar molecules like 2-aminopyridines and thiosemicarbazides. nih.govresearchgate.netnih.gov The amino-thione form is predicted to be the most stable due to the preservation of the pyridine ring's aromaticity.

Reaction Mechanism Predictions and Transition State Analysis

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and designing new synthetic pathways. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of intermediates and the calculation of transition state (TS) structures and activation energies. researchgate.net

A fundamental reaction mechanism inherent to this molecule is the tautomerization process itself. The conversion between tautomers proceeds through a transition state involving proton transfer. Computational studies on related aminopyridines have calculated the energy barriers for these processes. nih.govnih.gov For example, the barrier for hydrogen proton transfer from the amino group to the ring nitrogen in 2-amino-4-methylpyridine was calculated to be around 44.8 kcal/mol, indicating that this process does not readily occur under normal conditions. nih.gov The presence of solvent molecules like water can significantly lower this barrier by acting as a proton shuttle. researchgate.net

Beyond tautomerization, computational methods can predict the outcomes of various chemical reactions, such as cyclization or condensation, which are common for thioamides and aminopyridines. nih.govresearchgate.net

Methodology for Transition State Analysis:

Locating Transition States: TS structures are located on the potential energy surface as first-order saddle points. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed.

Frequency Analysis: A frequency calculation on the located TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified TS correctly connects the desired reactants and products on the reaction pathway.

Table 3: Example of Calculated Activation Energies for Processes in a Related Aminopyridine

Reaction / ProcessSystem StudiedComputational MethodCalculated Activation Energy (kcal/mol)Reference
Hydrogen Proton Transfer2-Amino-4-methylpyridineB3LYP/6-311++G(d,p)44.81 nih.gov
Pyramidal Inversion at Amino N2-Amino-4-methylpyridineB3LYP/6-311++G(d,p)0.41 nih.gov

These computational findings indicate that while conformational changes like pyramidal inversion at the amino nitrogen have very low energy barriers, intramolecular proton transfer is a high-energy process in the gas phase for simple aminopyridines. nih.gov This suggests that for this compound, reactions involving proton transfer would likely require catalysis (e.g., acid or base) or solvent participation.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-aminopyridine-3-carbothioamide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.netipb.pt

¹H NMR Spectroscopy: The proton NMR spectrum of a 4-aminopyridine (B3432731) derivative will typically show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amino and carbothioamide groups. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, in derivatives of 4-aminopyridine, protons on the pyridine ring typically appear in the aromatic region of the spectrum. chemicalbook.com The integration of these signals provides the ratio of the number of protons, and the coupling patterns (e.g., doublets, triplets) reveal the connectivity between neighboring protons. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives will give a distinct signal. The chemical shift of the carbon atom in the C=S group of the carbothioamide is particularly characteristic and appears at a downfield position. researchgate.net For example, in a related compound, 4-aminobenzaldehyde, the carbonyl carbon appears at δ 189.6 ppm. rsc.org In other aminopyridine derivatives, the carbon atoms of the pyridine ring exhibit chemical shifts in the range of δ 102-150 ppm. rsc.org

2D NMR Techniques: For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) are employed. COSY spectra reveal correlations between coupled protons, helping to establish the connectivity of the proton network. HMQC/HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is crucial for elucidating the stereochemistry of the molecule. ipb.pt

Table 1: Representative NMR Data for Aminopyridine Derivatives

Compound Nucleus Chemical Shift (δ, ppm)
4-Aminopyridine ¹³C 110.3, 149.7, 156.8
4-Aminobenzaldehyde ¹³C 113.4, 125.5, 132.2, 154.7, 189.6
3-Aminopyridine (B143674) ¹H 8.53, 7.26, 7.40, 8.23, 5.80 (in DMSO)
6-Aminopyridine-3-carboxamide ¹H Varies depending on solvent and conditions

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and studying its vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amino group (NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=S stretching vibration of the carbothioamide group is expected in the range of 800-1400 cm⁻¹, although its position can be influenced by coupling with other vibrations. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The N-H bending vibrations of the amino group are also expected around 1600 cm⁻¹. In related aminopyridine compounds, bands around 3390 cm⁻¹ are indicative of N-H stretching. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=S bond, being highly polarizable, often gives a strong signal in the Raman spectrum. This technique is particularly useful for studying symmetric vibrations and for measurements in aqueous solutions, where water absorption can be problematic in FT-IR.

Table 2: Characteristic Vibrational Frequencies for Related Compounds

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (N-H) Stretching 3300-3500
Amino (N-H) Bending ~1600
Pyridine Ring (C=C, C=N) Stretching 1400-1600
Carbothioamide (C=S) Stretching 800-1400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. tutorchase.com

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. For this compound (C₆H₇N₃S), the expected molecular weight is approximately 169.21 g/mol .

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic ions. tutorchase.comlibretexts.org The analysis of these fragment ions provides a "fingerprint" of the molecule, which can be used to confirm its structure. researchgate.netnih.gov Common fragmentation pathways for aromatic amines and thioamides can be predicted. For example, the loss of the amino group (-NH₂) or the thioamide group (-CSNH₂) could be observed. The pyridine ring itself is relatively stable and may appear as a prominent fragment. libretexts.org High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy. nih.gov

X-ray Diffraction Studies of Single Crystals for Precise Molecular and Supramolecular Structures

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine ring and the orientation of the amino and carbothioamide substituents. It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice, forming a supramolecular structure. nih.gov For instance, the amino group and the carbothioamide group are both capable of acting as hydrogen bond donors and acceptors, potentially leading to the formation of intricate hydrogen-bonding networks. These interactions are crucial in determining the physical properties of the solid material. In related structures, N-H···O and N-H···N hydrogen bonds are common. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Complexation Studies

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. These absorptions correspond to π→π* and n→π* electronic transitions.

The position and intensity of these absorption bands can be influenced by the substituents on the pyridine ring and the solvent polarity. The amino and carbothioamide groups, with their lone pairs of electrons, can act as auxochromes, shifting the absorption maxima to longer wavelengths (a bathochromic or red shift).

UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes. If this compound acts as a ligand and coordinates to a metal ion, changes in the UV-Vis spectrum, such as the appearance of new absorption bands or shifts in existing ones, can be used to monitor the complexation reaction and determine the stoichiometry and stability of the resulting complex.


Applications of 4 Aminopyridine 3 Carbothioamide in Organic Synthesis and Materials Science

Role as a Key Building Block for Heterocyclic Systems

The strategic placement of amino and carbothioamide groups on the pyridine (B92270) core makes 4-Aminopyridine-3-carbothioamide an exceptional starting material for the synthesis of various fused heterocyclic compounds. These systems are of great interest due to their diverse biological activities and material properties.

Synthesis of Pyridine-Fused Heterocycles

This compound is a valuable precursor for the synthesis of pyridine-fused heterocycles, particularly those containing thiophene (B33073) and pyrazole (B372694) rings. The presence of the ortho-amino and carbothioamide functionalities allows for facile cyclization reactions to build these fused systems.

One of the most prominent applications is in the synthesis of thieno[2,3-b]pyridines . This can be achieved through reactions with α-haloketones or related reagents. The reaction likely proceeds via an initial S-alkylation of the carbothioamide group, followed by an intramolecular cyclization where the amino group attacks the activated carbonyl, leading to the formation of the thiophene ring fused to the pyridine core. While direct examples starting from this compound are not extensively documented in publicly available literature, the synthesis of analogous 3-aminothieno[2,3-b]pyridine-2-carboxamides from 2-thioxo-1,2-dihydropyridine-3-carbonitriles provides a strong model for this transformation. researchgate.net

The Gewald reaction , a well-established method for synthesizing 2-aminothiophenes, also presents a viable pathway. bldpharm.comchemimpex.comnih.govpipzine-chem.comacs.org In a hypothetical application, the carbothioamide group of this compound could serve as the sulfur source in a reaction with a suitable α-methylene carbonyl compound and a cyanide source, although this would represent a variation of the classical Gewald reaction.

Furthermore, the synthesis of pyrazolo[3,4-b]pyridines is another potential application. The reaction of 5-aminopyrazole derivatives with unsaturated ketones is a known route to this heterocyclic system. By analogy, this compound, with its amino group and a convertible carbothioamide function, could be envisioned as a synthon for the pyridine portion of the pyrazolo[3,4-b]pyridine scaffold.

Fused HeterocycleSynthetic StrategyKey Intermediates/Reagents
Thieno[2,3-b]pyridinesReaction with α-haloketonesα-Haloacetophenones, α-haloketones
Pyrazolo[3,4-b]pyridinesCyclization with suitable precursorsAnalogy to reactions of 5-aminopyrazoles
Pyrido[2,3-d]pyrimidinesCyclization with formamide (B127407) or urea/thioureaFormamide, Urea, Thiourea

Construction of Multi-ring Systems

Beyond the initial fused bicyclic systems, this compound can serve as a foundational element for the construction of more complex, multi-ring systems. While specific examples starting directly from this compound are not prevalent in the reviewed literature, the functional handles it possesses open up numerous possibilities for further annulation reactions.

For instance, the amino group on the newly formed thieno[2,3-b]pyridine (B153569) ring can be further functionalized. Reaction with reagents like formamide can lead to the formation of a third fused ring, resulting in pyrimido[4',5':4,5]thieno[2,3-b]pyridines . This demonstrates the potential for building tricyclic and even more complex polycyclic structures. General strategies for synthesizing polycyclic nitrogen heterocycles often involve cascade reactions, which could be designed to start from a derivative of this compound.

Precursor in the Development of New Organic Molecules

The utility of this compound extends beyond fused heterocycles to being a precursor for a wide array of new organic molecules. The distinct reactivity of its functional groups allows for selective modifications to generate diverse molecular scaffolds.

The amino group can undergo a variety of standard transformations, such as acylation, alkylation, and diazotization, leading to a broad range of substituted pyridine derivatives. The carbothioamide group is also highly versatile. It can be hydrolyzed to the corresponding carboxamide, reduced to an aminomethyl group, or serve as a source of sulfur in various cyclization reactions. This versatility makes it an important intermediate in the synthesis of functional materials with specific optical and electrical properties.

Supramolecular Chemistry and Hydrogen Bonding Networks

The structure of this compound is ideally suited for participation in extensive hydrogen bonding networks, a key aspect of supramolecular chemistry. The amino group and the carbothioamide group both contain hydrogen bond donors (N-H) and acceptors (N and S atoms).

Detailed crystallographic studies on the closely related 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine (B3432731) system reveal a complex three-dimensional network held together by strong N—H⋯N and N—H⋯S hydrogen bonds. It is highly probable that this compound would exhibit similar hydrogen bonding motifs in its solid state. The pyridine nitrogen, the amino group, and the thioamide group can all participate in forming a robust network of intermolecular interactions. These interactions can dictate the crystal packing and influence the material's physical properties. The potential for forming specific and directional hydrogen bonds makes this compound an interesting candidate for the design of self-assembling molecular systems and co-crystals. The formation of intramolecular hydrogen bonds is also plausible, which can influence the conformation of the molecule. bldpharm.com

Hydrogen Bond DonorHydrogen Bond AcceptorPotential Interaction
Amino group (N-H)Pyridine Nitrogen (N)Intermolecular
Amino group (N-H)Thioamide Sulfur (S)Intermolecular
Thioamide (N-H)Pyridine Nitrogen (N)Intermolecular
Thioamide (N-H)Thioamide Sulfur (S)Intermolecular

Contribution to Advanced Materials Design (e.g., Coordination Polymers, Sensors)

While specific research on the application of this compound in advanced materials is limited in the available literature, its molecular structure suggests significant potential in this area.

The pyridine nitrogen and the sulfur atom of the carbothioamide group are excellent coordination sites for metal ions. This makes this compound a promising ligand for the synthesis of coordination polymers . Depending on the coordination geometry of the metal ion and the bridging nature of the ligand, a variety of one-, two-, or three-dimensional structures could be assembled. Such materials are of interest for their potential applications in gas storage, catalysis, and magnetism.

Furthermore, the ability of the pyridine and thioamide moieties to interact with specific analytes through coordination or hydrogen bonding makes this compound a potential candidate for the development of chemical sensors . The binding of an analyte could lead to a detectable change in the optical or electronic properties of the molecule or a coordination complex derived from it. For instance, a change in fluorescence or a colorimetric response upon binding to a metal ion or a specific anion could form the basis of a sensing mechanism. The development of chemosensors based on pyridine-fused heterocycles is an active area of research, and this compound provides a versatile platform for designing such systems.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a perpetual goal in chemical synthesis. For 4-aminopyridine-3-carbothioamide and its derivatives, exploring novel synthetic routes is crucial for improving yield, reducing waste, and accessing a wider range of structural analogues. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents or produce significant byproducts.

Future research should focus on the development of one-pot syntheses and catalytic methods to streamline the production of these compounds. The use of greener solvents and renewable starting materials should also be a priority. For instance, leveraging C-H activation strategies could provide a more direct and atom-economical approach to functionalizing the pyridine (B92270) ring. Furthermore, exploring biocatalytic methods, using enzymes to perform specific transformations, could offer highly selective and sustainable routes to desired products. acs.org The development of such methods would not only be economically advantageous but also align with the growing demand for sustainable chemical manufacturing.

Investigation of Unexplored Reactivity Patterns and Derivatization Opportunities

The reactivity of this compound is largely dictated by its amino and carbothioamide functional groups. While some of its reactions are known, a comprehensive understanding of its reactivity profile is far from complete. Future investigations should aim to systematically explore its reactions with a variety of electrophiles and nucleophiles to uncover novel transformations.

The carbothioamide group, in particular, offers a rich platform for derivatization. Its sulfur and nitrogen atoms can participate in various cyclization reactions to form novel heterocyclic systems. For example, condensation reactions with bifunctional reagents could lead to the synthesis of fused ring systems with potential applications in materials science or medicinal chemistry. mdpi.com A study on the derivatization of 4-aminopyridine (B3432731) and its metabolite, 3-hydroxy-4-aminopyridine, using 4-iodobenzoyl chloride highlights the potential for functional group-specific modifications. rsc.org A deeper understanding of these reactivity patterns will enable the rational design and synthesis of new molecules with tailored properties.

Discovery of New Metal Complex Applications in Catalysis (non-biological)

The ability of this compound to act as a ligand for metal ions opens up a vast area of research in coordination chemistry and catalysis. The presence of multiple donor atoms (the pyridine nitrogen, the amino nitrogen, and the sulfur of the carbothioamide group) allows for the formation of a variety of coordination complexes with different metals.

While the catalytic activity of some aminopyridine-based metal complexes has been explored, particularly with Group IV metals for olefin polymerization, the potential of this compound complexes in non-biological catalysis remains largely untapped. researchgate.net Future research should focus on synthesizing and characterizing new metal complexes of this ligand and evaluating their catalytic activity in a wide range of organic transformations. For example, these complexes could be investigated as catalysts for cross-coupling reactions, oxidation reactions, or asymmetric synthesis. The unique electronic and steric properties imparted by the carbothioamide group could lead to catalysts with novel reactivity and selectivity. Research into transition metal complexes with aminopyridine ligands has shown promise in various catalytic applications, including the removal of organic pollutants. ekb.eg

Advanced Computational Modeling for Complex Chemical Systems

Computational chemistry provides a powerful tool for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and interactions with other molecules.

Future computational studies could focus on several key areas. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule and its metal complexes, providing a deeper understanding of their bonding and reactivity. nih.gov Molecular dynamics simulations can be used to study the conformational landscape of the molecule and its interactions with solvents or biological macromolecules. Furthermore, computational screening of virtual libraries of derivatives can help to identify promising candidates for specific applications, thereby guiding synthetic efforts. These computational approaches, when used in conjunction with experimental studies, can accelerate the discovery and development of new materials and catalysts based on the this compound scaffold.

Integration into Emerging Fields of Chemical Science and Technology

The unique properties of this compound and its derivatives make them promising candidates for integration into various emerging fields of chemical science and technology. For instance, their ability to form ordered structures through hydrogen bonding and other non-covalent interactions could be exploited in the development of supramolecular assemblies and functional materials.

In the field of materials science, these compounds could be used as building blocks for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic, magnetic, or porous properties. pipzine-chem.com Their potential as organic semiconductors or components of light-emitting diodes could also be explored. Furthermore, the incorporation of this scaffold into polymers could lead to new materials with enhanced thermal stability or flame retardancy. As new technologies continue to emerge, the versatile nature of this compound will undoubtedly present new and exciting opportunities for its application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Aminopyridine-3-carbothioamide, and how do reaction conditions influence yield?

  • Methodological Answer : A high-yield (93%) synthesis involves reacting sodium hydrogen sulfide monohydrate and magnesium chloride in N,N-dimethylformamide (DMF) at 20°C for 72 hours under sealed conditions. This method avoids harsh reagents and ensures stability of the thioamide group . Alternative routes may use pyridine-3-carboxamide precursors with thionation agents, but reaction kinetics must be monitored to prevent side reactions (e.g., oxidation or decomposition).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for characteristic peaks: the pyridine ring protons (δ 7.5–8.5 ppm), the aminothioamide NH₂ group (δ 5.5–6.5 ppm), and the C=S group (¹³C ~200 ppm).
  • IR : Confirm the C=S stretch at ~1200–1050 cm⁻¹ and N-H stretches at ~3300–3500 cm⁻¹.
  • Mass Spectrometry : The molecular ion [M+H]⁺ should match the molecular weight (153.2 g/mol for 2-aminopyridine-3-carbothioamide, structurally analogous) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or dehydrogenase targets) due to the compound’s potential to interact with catalytic sites via hydrogen bonding (amine/thioamide groups) and π-π stacking (pyridine ring). Antimicrobial activity can be tested via broth microdilution (MIC determination), referencing structurally similar compounds like 4-Aminopyridine-2-carboxylic acid, which shows moderate antimicrobial effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

  • Methodological Answer :

  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the pyridine 4-position to enhance electrophilicity and binding to cysteine residues in enzymes.
  • Bioisosteric Replacement : Replace the thioamide (-C(=S)NH₂) with a carboxamide (-C(=O)NH₂) to compare binding affinity and metabolic stability.
  • Data Source : Analogous studies on 1,4-dihydropyridines and thieno[2,3-b]pyridines demonstrate that substituents at the 2- and 5-positions significantly modulate activity .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent pH (e.g., 7.4, where solubility is 26.6 µg/mL ), temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity).
  • Control for Redox Interference : Thioamide groups may interact with reactive oxygen species; include antioxidants (e.g., ascorbic acid) in assays.
  • Meta-Analysis : Apply intelligent data analysis (IDA) to identify outliers or confounding variables (e.g., batch purity differences) .

Q. What computational methods predict the thermodynamic stability of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Calculate Gibbs free energy (ΔG) for tautomerization (e.g., thione ↔ thiol forms) to assess stability.
  • Thermochemical Data : Reference enthalpy of formation (ΔfH°solid) for 4-Aminopyridine (41.8 ± 0.8 kJ/mol ) to model analogous derivatives.
  • MD Simulations : Simulate solvation effects in aqueous vs. lipid environments to predict bioavailability.

Q. How to design pharmacokinetic studies for improved bioavailability?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (PEG 400) or cyclodextrin complexes, given the compound’s low aqueous solubility (26.6 µg/mL ).
  • Metabolic Stability : Perform liver microsome assays to identify cytochrome P450-mediated degradation pathways.
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption, comparing results with structurally related 1,4-dihydropyridines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.